2-amino-6-bromo-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
“2-amino-6-bromo-2,3-dihydro-1H-isoindol-1-one” is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom attached to the 6th carbon of the isoindolone ring, and an amino group attached to the 2nd carbon .Physical And Chemical Properties Analysis
The compound “this compound” should be stored in a dark place, under an inert atmosphere, at room temperature . The boiling point of this compound is not specified .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Isoindolinones : Research by Sato et al. (1986) demonstrated the synthesis of 2,3-dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones through selective 2-alkylation of these compounds, derived from 2-cyanobenzaldehyde, using a phase-transfer catalyst system (Sato, Senzaki, Goto, & Saito, 1986).
- Formation of Isoindolinones via Three-Component Condensation : Opatz and Ferenc (2004) reported the formation of 2-substituted amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles through the condensation of 2-carboxybenzaldehyde with primary amines and cyanide, representing a novel class of isoindolinones (Opatz & Ferenc, 2004).
- One-Pot Synthesis Techniques : Li et al. (2016) described a simple, general one-pot synthesis method for quinoline-based isoindolin-l-ones (Li, Li, & Gao, 2016). Similarly, Couture et al. (1997) developed a one-pot reaction sequence to synthesize 3-(alkyl and aryl)methylene-2,3-dihydro-1H-isoindol-1-one derivatives (Couture, Deniau, & Grandclaudon, 1997).
Applications in Analytical Chemistry
- Fluorescent Isoindole Derivatives : Liu et al. (1991) discovered the use of 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde for the ultrasensitive determination of primary amines by capillary electrophoresis, forming highly fluorescent isoindole derivatives with amino acids and peptides (Liu, Hsieh, Wiesler, & Novotny, 1991).
Safety and Hazards
properties
IUPAC Name |
2-amino-6-bromo-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-2-1-5-4-11(10)8(12)7(5)3-6/h1-3H,4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVRZXPVJQRWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)N1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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